naphthalen-1-yl(pyrazol-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(1H-pyrazol-1-yl)methanone is an organic compound that features a naphthalene ring and a pyrazole ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(pyrazol-1-yl)methanone typically involves the reaction of naphthalene derivatives with pyrazole derivatives under specific conditions. One common method is the cyclization of α,β-unsaturated ketones with hydrazine derivatives in the presence of a suitable cyclizing agent such as acetic acid . This reaction forms the pyrazole ring, which is then connected to the naphthalene ring through a methanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include hydroxy pyrazole and hydroxy oxazole derivatives . These products can have significant biological and chemical properties, making them useful in various applications.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of naphthalen-1-yl(pyrazol-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting metabolic pathways . The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone: This compound has a similar structure but features an indole ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole ring but includes additional substituents that modify its properties.
Uniqueness
Naphthalen-1-yl(1H-pyrazol-1-yl)methanone is unique due to its specific combination of naphthalene and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
naphthalen-1-yl(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(16-10-4-9-15-16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
InChI Key |
OMQDSKYQXDQNEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3 |
Origin of Product |
United States |
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